N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide
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Overview
Description
N-Deacetyl-N-formyl Colchicine is a derivative of colchicine, an alkaloid extracted from plants such as Colchicum autumnale and Gloriosa superba This compound is known for its significant biological activities, particularly in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Deacetyl-N-formyl Colchicine typically involves the modification of colchicine. One common method includes the deacetylation of colchicine followed by formylation. The reaction conditions often require specific catalysts and solvents to ensure the desired transformation. For instance, colchicine can be treated with formic acid and acetic anhydride to achieve the formylation step .
Industrial Production Methods: Industrial production of N-Deacetyl-N-formyl Colchicine may involve large-scale extraction from plant sources followed by chemical modification. The process needs to be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Deacetyl-N-formyl Colchicine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: N-Deacetyl-N-formyl Colchicine can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-Deacetyl-N-formyl Colchicine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Deacetyl-N-formyl Colchicine involves the disruption of microtubule polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound also affects various signaling pathways, including those involved in inflammation and cell migration .
Comparison with Similar Compounds
Colchicine: The parent compound, known for its use in treating gout and familial Mediterranean fever.
Demecolcine: A derivative with lower toxicity, used in cancer therapy.
Colchicoside: Another derivative with muscle relaxant properties.
Uniqueness: N-Deacetyl-N-formyl Colchicine is unique due to its specific modifications, which enhance its cytotoxic properties while potentially reducing toxicity compared to colchicine. Its ability to disrupt microtubule dynamics makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXDWASQCHADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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